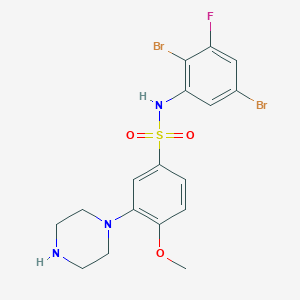![molecular formula C17H15N3O B1680892 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 76081-98-6](/img/structure/B1680892.png)
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile
Overview
Description
“2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile” is an imidazopyridine with the molecular formula C17H15N3O . It is also known by other names such as SCH 28080 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylmethoxy group attached to an imidazo[1,2-a]pyridine ring, with a methyl group and an acetonitrile group also attached to the ring .Chemical Reactions Analysis
This compound is known to bind to gastric vesicle preparations containing the (H+ + K+)-ATPase, and this binding can be displaced by lumenal K+ .Physical and Chemical Properties Analysis
The compound is a solid with a white to light tan color. It is soluble in DMSO at concentrations greater than 10 mg/mL, but it is insoluble in water .Scientific Research Applications
Gastric Antisecretory and Cytoprotective Activities
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, identified in research as a novel antiulcer agent, demonstrates significant gastric antisecretory and cytoprotective activities. It has shown to be more potent than cimetidine in inhibiting acid secretion in rats and dogs, effectively reducing gastric lesions induced by ethanol, and inhibiting ulcers caused by various stressors without being affected by indomethacin pretreatment. This compound represents a unique molecule combining both antisecretory and cytoprotective actions without being a prostaglandin (Long et al., 1983).
Inhibitory Effects on Gastric Secretion in Humans
Studies in humans have confirmed the antisecretory activity of this compound, showcasing significant inhibition of gastric acid secretion and peptic activity at certain doses. It achieves approximately 90% inhibition of acid output at higher doses, indicating its potential for anti-ulcer therapy (Ene et al., 1982).
Conformational Characteristics and Antiulcer Activity
Research into the conformational properties of this compound has identified two minimum-energy conformations, "folded" and "extended". The "extended" conformation, mimicked by certain analogues, is associated with gastric antisecretory activity, underscoring the importance of molecular conformation in drug efficacy against ulcers (Kaminski et al., 1989).
Mechanism of Action on Gastric (H+ + K+)-ATPase
This compound acts as a lumenally acting, K+-site inhibitor of gastric (H+ + K+)-ATPase, demonstrating reversible, K+-competitive inhibition. Its activity suggests a mechanism of action involving inhibition at a lumenal site on the enzyme, which is crucial for understanding its antisecretory effects and potential therapeutic applications (Keeling et al., 1988).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, also known as SCH28080, is the gastric H+/K+ ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid secretion .
Mode of Action
SCH28080 acts as a reversible, K+ competitive inhibitor of the gastric H+/K+ ATPase . It binds to the enzyme in a competitive manner with potassium ions, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of gastric acid .
Biochemical Pathways
By inhibiting the gastric H+/K+ ATPase, SCH28080 disrupts the proton pump that is integral to the production of gastric acid . This leads to a decrease in the acidity of the stomach, which can have downstream effects on processes such as digestion and the absorption of certain drugs .
Result of Action
The primary result of SCH28080’s action is a reduction in gastric acid secretion , which can lead to an increase in gastric pH . This makes it an effective treatment for conditions such as peptic ulcers . In vitro studies have shown that SCH28080 can cause a dose-dependent reduction in cell viability .
Biochemical Analysis
Biochemical Properties
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile is known to interact with the H,K-ATPase enzyme, a key enzyme involved in gastric acid secretion . The compound competes with potassium ions (K+) for binding sites on the enzyme, thereby inhibiting its activity .
Cellular Effects
In cellular studies, this compound has been shown to cause a dose-dependent reduction in cell viability . This suggests that the compound may influence cell function by affecting cellular metabolism and potentially impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H,K-ATPase enzyme, inhibiting its activity . This inhibition can lead to a decrease in gastric acid secretion, which may explain its anti-ulcer effects .
Dosage Effects in Animal Models
In animal models, specifically in male Wistar rats, this compound showed 91% inhibition on gastric ulcers induced by pylorus ligation at a dosage of 20 mg/kg . This suggests that the effects of the compound can vary with different dosages.
Properties
IUPAC Name |
2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJFEPAUKAXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226971 | |
| Record name | SCH 28080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76081-98-6 | |
| Record name | SCH 28080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCH 28080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-28080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?
A: this compound functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.
Q2: How does the structure of this compound influence its activity?
A: Research suggests that specific structural features of this compound are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding this compound. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].
Q3: Beyond its inhibitory effect on acid secretion, does this compound exhibit other activities relevant to gastric protection?
A: Yes, research suggests this compound might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between this compound, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.
Q4: Has this compound demonstrated efficacy in models beyond isolated cells or tissues?
A: Research shows that this compound exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.
Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does this compound contribute to this research?
A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to this compound []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)
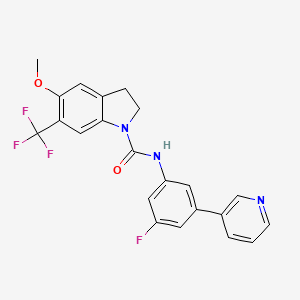
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
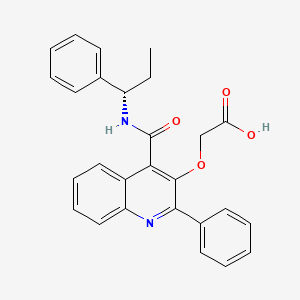
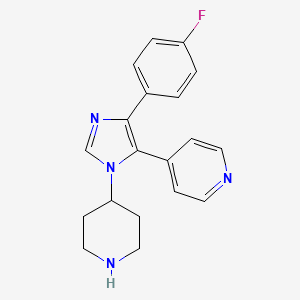
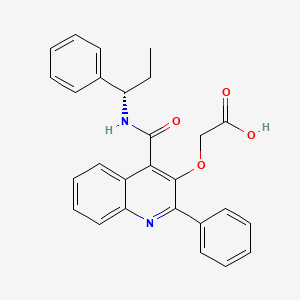
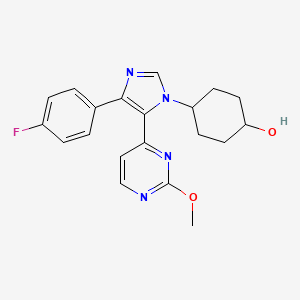

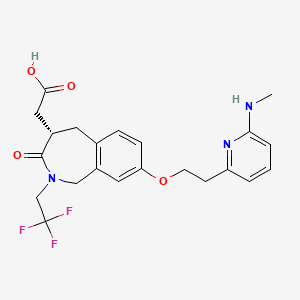
![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)
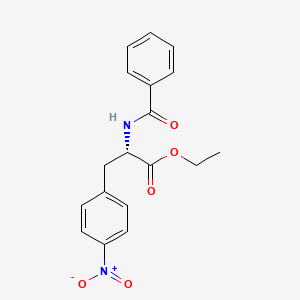
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)
